PD176252

Description

Mammalian Bombesin (B8815690) Receptor Family: Subtypes and Physiological Context

The mammalian bombesin receptor family consists of three main subtypes: the Neuromedin B Receptor (BB1), the Gastrin-Releasing Peptide Receptor (BB2), and the Bombesin Receptor Subtype 3 (BB3). guidetopharmacology.orgnih.govpnas.org These receptors are seven-transmembrane G protein-coupled receptors that primarily couple to the Gq/11 and G12/13 families of G proteins, initiating various intracellular signaling cascades upon ligand binding. guidetopharmacology.org Their widespread distribution in the central nervous system and peripheral tissues underscores their broad influence on bodily functions. guidetopharmacology.orgtansobio.com

The Neuromedin B Receptor (BB1), also known as NMBR, is primarily activated by the endogenous peptide neuromedin B (NMB). guidetopharmacology.orguniprot.orgwikipedia.org The BB1 receptor is involved in a range of physiological processes. Research indicates its role in the regulation of pituitary-thyroid function, certain behaviors such as fear and anxiety, and satiety, potentially through pathways distinct from those mediated by the BB2 receptor. nih.gov It is also recognized for its autocrine effects on tumor growth in certain contexts. nih.gov The BB1 receptor is a G protein-coupled receptor encoded by the NMBR gene. wikipedia.orggenecards.org

The Gastrin-Releasing Peptide Receptor (BB2), also known as GRPR, is the primary receptor for gastrin-releasing peptide (GRP), a mammalian counterpart to the amphibian peptide bombesin. guidetopharmacology.orgpnas.orgontosight.ai BB2 receptors are involved in numerous functions within the gastrointestinal tract and the central nervous system. nih.govinnoprot.com These include the regulation of smooth muscle contraction, gastrointestinal motility, and the release of various hormones and neurotransmitters. nih.govinnoprot.com In the central nervous system, BB2 receptors play roles in processes such as learning, memory, thermoregulation, and the mediation of pruritus. nih.govguidetopharmacology.orgnih.govpnas.org The BB2 receptor is also known to be a potent mitogen for both normal and neoplastic tissues. nih.govinnoprot.com

The Bombesin Receptor Subtype 3 (BB3), also referred to as BRS-3, is considered an orphan receptor as no high-affinity endogenous ligand has been definitively identified. guidetopharmacology.orgnih.govnih.gov Despite the lack of a known natural high-affinity ligand, studies, particularly those utilizing BB3 receptor knockout mice and synthetic agonists, have revealed important physiological roles for this receptor. nih.govnih.govwikipedia.org BB3 receptors are implicated in the regulation of energy balance, metabolic homeostasis, glucose and insulin (B600854) regulation, body temperature control, and feeding behavior. guidetopharmacology.orgnih.govnih.govwikipedia.orgresearchgate.net Research also suggests a potential role for BB3 in tumor growth and gastrointestinal motility. nih.govguidetopharmacology.org

Gastrin-Releasing Peptide Receptor (BB2)

Pathophysiological Roles of Bombesin Receptors

The widespread expression and diverse signaling capabilities of bombesin receptors implicate them in the development and progression of various pathological conditions.

Bombesin receptors, particularly BB1 and BB2, are frequently overexpressed in a variety of human tumors, including those of the prostate, breast, lung, and colon, as well as central nervous system tumors like gliomas and neuroblastomas. nih.govguidetopharmacology.orgnih.govpnas.orgtansobio.commultispaninc.comfrontiersin.org Activation of these receptors can stimulate the proliferation and growth of both normal and neoplastic tissues. guidetopharmacology.orgnih.govtansobio.com This has led to significant interest in targeting bombesin receptors for cancer therapy, including the development of receptor-targeted cytotoxic agents and imaging techniques. nih.govguidetopharmacology.orgtansobio.comfrontiersin.org

PD 176252 is a non-peptide compound that acts as an antagonist for both the BB1 and BB2 receptors. medchemexpress.comrndsystems.comcaymanchem.com Its ability to inhibit the activity of these receptors has been investigated in the context of cancer cell proliferation. Studies have shown that PD 176252 can inhibit the growth of certain cancer cell lines, such as rat C6 glioma cells and human NCI-H1299 lung cancer cells, in a dose-dependent manner. medchemexpress.comrndsystems.comcaymanchem.com For instance, it inhibited the proliferation of C6 rat glioma cells with an IC50 of 2 μM and NCI-H1299 xenograft proliferation in nude mice with an IC50 of 5 μM. rndsystems.comcaymanchem.com PD 176252 was identified as the first high-affinity non-peptide antagonist for the BB2 receptor. pnas.orgrndsystems.com Its inhibitory effects on cancer cell growth highlight the potential of targeting BB1 and BB2 receptors in oncology. pnas.orgmedchemexpress.comrndsystems.comcaymanchem.com

Bombesin receptors are widely distributed in the central nervous system and are involved in regulating various neurological and behavioral processes. guidetopharmacology.orgnih.govpnas.orgtansobio.com These include effects on feeding behavior, thermoregulation, circadian rhythm, and anxiety. nih.govguidetopharmacology.orgnih.govtansobio.com The BB1 receptor, for example, plays a role in mediating fear and anxiety. nih.gov The BB2 receptor is involved in learning, memory, and the mediation of pruritus. nih.govguidetopharmacology.orgnih.govpnas.org

Research using PD 176252 has provided insights into the role of BB1 and BB2 receptors in anxiety-related behaviors. Studies in rats have demonstrated that PD 176252, as a BB1/BB2 receptor antagonist, can exert anxiolytic-like effects. caymanchem.comnih.govjneurosci.org Systemic administration of PD 176252 increased social interaction in rats, a behavior often used to assess anxiety levels. nih.govjneurosci.org Furthermore, direct administration of PD 176252 into the dorsal raphe nucleus, a brain region involved in anxiety, also increased social interaction. nih.govjneurosci.org These findings suggest that endogenous bombesin-like peptides acting on BB1 and/or BB2 receptors in certain brain areas may contribute to anxiogenesis, and that antagonism of these receptors could have therapeutic potential for anxiety disorders. nih.govjneurosci.org PD 176252 has also been shown to decrease the latency to feed in the novelty-suppressed feeding test in rats, another behavioral assay related to anxiety. caymanchem.com

While PD 176252 primarily acts as a BB1/BB2 antagonist, it has also been found to act as an agonist for N-Formyl peptide receptor 1/2 (FPR1/FPR2) at higher concentrations, inducing calcium mobilization in relevant cell lines. medchemexpress.comcaymanchem.comnih.gov This finding highlights the importance of considering potential off-target effects when utilizing pharmacological agents in research.

Here is a summary of the binding affinities and inhibitory concentrations of PD 176252:

| Target Receptor | Activity | Ki (nM) (Human) | Ki (nM) (Rat) | IC50 (µM) (Cell Proliferation) | EC50 (µM) (FPR Activity) |

| BB1 (NMBR) | Antagonist | 0.17 medchemexpress.comrndsystems.comcaymanchem.com | 0.66 medchemexpress.com | - | - |

| BB2 (GRPR) | Antagonist | 1.0 medchemexpress.comrndsystems.comcaymanchem.com | 16 medchemexpress.com | - | - |

| C6 Glioma Cells | Inhibition | - | - | 2 rndsystems.comcaymanchem.com | - |

| NCI-H1299 Cells | Inhibition | - | - | 7 (cells), 5 (xenograft) medchemexpress.comrndsystems.com | - |

| FPR1 | Agonist | - | - | - | 0.31 (HL-60 cells) medchemexpress.comcaymanchem.com |

| FPR2 | Agonist | - | - | - | 0.66 (HL-60 cells) medchemexpress.comcaymanchem.com |

Note: Ki values indicate binding affinity for antagonists, lower values indicate higher affinity. IC50 values indicate the concentration required for 50% inhibition of cell proliferation. EC50 values indicate the concentration required for 50% of the maximal agonist effect.

Inflammatory and Immune Responses

Bombesin-related peptides and their receptors have been implicated in the modulation of inflammatory and immune responses. Studies suggest a complex role, where bombesin/GRP can either stimulate or ameliorate inflammation depending on the specific context and tissue involved. nih.gov For instance, GRP and its receptor (GRPR, BB2) have been found to be relevant to the inflammatory response, suggesting their potential as therapeutic targets in inflammation-related diseases. nih.gov Research has indicated that GRP mediates airway hyperreactivity and inflammation in mice exposed to air pollution. nih.gov

Furthermore, bombesin-like immunoreactivity has been correlated with abnormal inflammatory responses, such as those observed in bronchopulmonary dysplasia. nih.gov Elevated levels of bombesin-like peptides have been detected in the urine of infants prior to the development of this condition, suggesting a potential link and the possibility of early intervention strategies based on these findings. nih.gov Immune cells, including macrophages, have been shown to release bombesin-like peptides, which can positively modulate the release of pro-inflammatory mediators, highlighting a role for these peptides in amplifying inflammatory responses. atsjournals.org

The bombesin receptor subtype-3 (BRS-3, BB3) has also been investigated in the context of inflammation. Studies have explored its role in conditions like imiquimod-induced psoriasis-like skin inflammation in mice, examining the involvement of proteins like bombesin receptor-activated protein (BRAP) homolog. medsci.org While the exact mechanisms are still being elucidated, these findings collectively point to the involvement of bombesin receptor systems in the intricate processes of inflammation and immune modulation.

Historical Development and Significance of PD 176252 in Chemical Biology

The historical development of non-peptide ligands for bombesin receptors marked a significant step in chemical biology, offering tools to study these receptors and explore their therapeutic potential. PD 176252 emerged from the development of a novel series of non-peptide ligands designed to target bombesin receptor subtypes. nih.gov It was described as the first high-affinity non-peptide antagonist for the gastrin-releasing peptide (BB2) receptor. nih.gov

PD 176252 is characterized as a non-peptide antagonist with affinity for both the neuromedin B receptor (BB1) and the gastrin-releasing peptide receptor (BB2). Its reported binding affinities (Ki values) demonstrate potent antagonism at these receptor subtypes. For human BB1 and BB2 receptors, Ki values are reported as 0.17 nM and 1 nM, respectively. medchemexpress.comtocris.com Studies in rats have shown Ki values of 0.66 nM for BB1 and 16 nM for BB2. medchemexpress.com

The development of compounds like PD 176252 has been crucial for advancing the understanding of bombesin receptor function through pharmacological studies. These non-peptide antagonists provide valuable tools for dissecting the roles of BB1 and BB2 receptors in various biological processes. The significance of PD 176252 in chemical biology lies in its contribution as an early, high-affinity non-peptide tool for studying bombesin receptor antagonism, facilitating research into the physiological and pathophysiological roles of these receptors.

Research findings utilizing PD 176252 have provided insights into the diverse actions mediated by bombesin receptors. For example, studies have investigated its effects on cellular proliferation in various cell lines. PD 176252 has been shown to inhibit the proliferation of rat C6 glioma cells and NCI-H1299 xenografts in nude mice, with reported IC50 values. tocris.com

Furthermore, PD 176252 has been employed in behavioral studies to explore the involvement of bombesin receptors in central nervous system functions, such as anxiety. nih.govjneurosci.org Research using PD 176252 in animal models has demonstrated its effects on behaviors like social interaction and fear-potentiated startle, suggesting a role for BB1/BB2 receptors in anxiety-related processes. nih.govjneurosci.org These studies highlight the utility of PD 176252 as a pharmacological probe to investigate the behavioral implications of modulating bombesin receptor activity.

While primarily known for its antagonist activity at BB1 and BB2 receptors, some research has also indicated that PD 176252 can act as an agonist at N-Formyl peptide receptor 1 and 2 (FPR1/FPR2) at higher concentrations, inducing calcium mobilization in certain cell types. medchemexpress.comcaymanchem.com This finding underscores the importance of considering potential off-target effects when utilizing pharmacological tools in research.

The development and application of PD 176252 have contributed to a deeper understanding of the complex pharmacology of bombesin receptors and their involvement in a range of physiological and pathological conditions. Its use in various research settings has helped to delineate the roles of BB1 and BB2 subtypes and has paved the way for the development of more selective ligands for therapeutic exploration.

Data Table: In Vitro Binding Affinity of PD 176252

| Receptor Subtype (Human) | Ki (nM) | Source |

| BB1 (NMB-R) | 0.17 | medchemexpress.comtocris.com |

| BB2 (GRP-R) | 1.0 | medchemexpress.comtocris.com |

Data Table: In Vitro Binding Affinity of PD 176252 (Rat)

| Receptor Subtype (Rat) | Ki (nM) | Source |

| BB1 (NMB-R) | 0.66 | medchemexpress.com |

| BB2 (GRP-R) | 16 | medchemexpress.com |

Data Table: In Vitro Cell Proliferation Inhibition by PD 176252

| Cell Line | IC50 (µM) | Source |

| Rat C6 glioma cells | 2 | tocris.com |

| NCI-H1299 xenografts* | 5 | tocris.com |

*Note: Inhibition of xenograft proliferation in nude mice is an in vivo finding, but the IC50 value is often determined from in vitro or ex vivo analysis of tumor growth. The source specifies xenograft proliferation, which is an in vivo model, but the IC50 value is presented in a manner typical of in vitro assays.

Data Table: PD 176252 Agonist Activity at Formyl Peptide Receptors

| Receptor Subtype | EC50 (µM) in HL-60 cells | Source |

| FPR1 | 0.31 | medchemexpress.comcaymanchem.com |

| FPR2/ALX | 0.66 | medchemexpress.comcaymanchem.com |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| PD 176252 | 9829828 |

| Bombesin | 16213502 |

| Neuromedin B (NMB) | 16132281 |

| Gastrin-Releasing Peptide (GRP) | 135640411 |

Note: PubChem CIDs for Bombesin, Neuromedin B, and Gastrin-Releasing Peptide are provided for completeness as they are key endogenous ligands of the receptor system discussed.## The Chemical Compound PD 176252: Focusing on Bombesin Receptor Systems, Inflammation, and Historical Significance

The bombesin receptor family, a group of G protein-coupled receptors (GPCRs), plays diverse roles in mammalian physiology, including regulating gastrointestinal function, behavior, and cellular proliferation. This family comprises three main subtypes in mammals: the neuromedin B receptor (BB1), the gastrin-releasing peptide receptor (BB2), and the orphan receptor bombesin receptor subtype 3 (BB3). BB1 and BB2 receptors are activated by endogenous peptides, primarily neuromedin B (NMB) and gastrin-releasing peptide (GRP), respectively. Bombesin itself is a peptide originally isolated from amphibians that is structurally closely related to GRP. multispaninc.comfrontiersin.orgguidetopharmacology.org The widespread distribution of these receptors in the central nervous system and peripheral tissues underscores their involvement in a broad spectrum of physiological and pathophysiological processes. guidetopharmacology.org Given their significant roles, bombesin receptors have attracted considerable interest as potential therapeutic targets for various conditions, including certain cancers, central nervous system disorders, and inflammatory conditions. multispaninc.comguidetopharmacology.orgnih.gov

Inflammatory and Immune Responses

Bombesin-related peptides and their receptors have been implicated in the modulation of inflammatory and immune responses. Studies suggest a complex role, where bombesin/GRP can either stimulate or ameliorate inflammation depending on the specific context and tissue involved. nih.gov For instance, GRP and its receptor (GRPR, BB2) have been found to be relevant to the inflammatory response, suggesting their potential as therapeutic targets in inflammation-related diseases. nih.gov Research has indicated that GRP mediates airway hyperreactivity and inflammation in mice exposed to air pollution. nih.gov

Furthermore, bombesin-like immunoreactivity has been correlated with abnormal inflammatory responses, such as those observed in bronchopulmonary dysplasia. nih.gov Elevated levels of bombesin-like peptides have been detected in the urine of infants prior to the development of this condition, suggesting a potential link and the possibility of early intervention strategies based on these findings. nih.gov Immune cells, including macrophages, have been shown to release bombesin-like peptides, which can positively modulate the release of pro-inflammatory mediators, highlighting a role for these peptides in amplifying inflammatory responses. atsjournals.org

The bombesin receptor subtype-3 (BRS-3, BB3) has also been investigated in the context of inflammation. Studies have explored its role in conditions like imiquimod-induced psoriasis-like skin inflammation in mice, examining the involvement of proteins like bombesin receptor-activated protein (BRAP) homolog. medsci.org While the exact mechanisms are still being elucidated, these findings collectively point to the involvement of bombesin receptor systems in the intricate processes of inflammation and immune modulation.

Historical Development and Significance of PD 176252 in Chemical Biology

The historical development of non-peptide ligands for bombesin receptors marked a significant step in chemical biology, offering tools to study these receptors and explore their therapeutic potential. PD 176252 emerged from the development of a novel series of non-peptide ligands designed to target bombesin receptor subtypes. nih.gov It was described as the first high-affinity non-peptide antagonist for the gastrin-releasing peptide (BB2) receptor. nih.gov

PD 176252 is characterized as a non-peptide antagonist with affinity for both the neuromedin B receptor (BB1) and the gastrin-releasing peptide receptor (BB2). Its reported binding affinities (Ki values) demonstrate potent antagonism at these receptor subtypes. For human BB1 and BB2 receptors, Ki values are reported as 0.17 nM and 1 nM, respectively. medchemexpress.comtocris.com Studies in rats have shown Ki values of 0.66 nM for BB1 and 16 nM for BB2. medchemexpress.com

The development of compounds like PD 176252 has been crucial for advancing the understanding of bombesin receptor function through pharmacological studies. These non-peptide antagonists provide valuable tools for dissecting the roles of BB1 and BB2 receptors in various biological processes. The significance of PD 176252 in chemical biology lies in its contribution as an early, high-affinity non-peptide tool for studying bombesin receptor antagonism, facilitating research into the physiological and pathophysiological roles of these receptors.

Research findings utilizing PD 176252 have provided insights into the diverse actions mediated by bombesin receptors. For example, studies have investigated its effects on cellular proliferation in various cell lines. PD 176252 has been shown to inhibit the proliferation of rat C6 glioma cells and NCI-H1299 xenografts in nude mice, with reported IC50 values. tocris.com

Furthermore, PD 176252 has been employed in behavioral studies to explore the involvement of bombesin receptors in central nervous system functions, such as anxiety. nih.govjneurosci.org Research using PD 176252 in animal models has demonstrated its effects on behaviors like social interaction and fear-potentiated startle, suggesting a role for BB1/BB2 receptors in anxiety-related processes. nih.govjneurosci.org These studies highlight the utility of PD 176252 as a pharmacological probe to investigate the behavioral implications of modulating bombesin receptor activity.

While primarily known for its antagonist activity at BB1 and BB2 receptors, some research has also indicated that PD 176252 can act as an agonist at N-Formyl peptide receptor 1 and 2 (FPR1/FPR2) at higher concentrations, inducing calcium mobilization in certain cell types. medchemexpress.comcaymanchem.com This finding underscores the importance of considering potential off-target effects when utilizing pharmacological tools in research.

The development and application of PD 176252 have contributed to a deeper understanding of the complex pharmacology of bombesin receptors and their involvement in a range of physiological and pathological conditions. Its use in various research settings has helped to delineate the roles of BB1 and BB2 subtypes and has paved the way for the development of more selective ligands for therapeutic exploration.

Data Table: In Vitro Binding Affinity of PD 176252

| Receptor Subtype (Human) | Ki (nM) | Source |

| BB1 (NMB-R) | 0.17 | medchemexpress.comtocris.com |

| BB2 (GRP-R) | 1.0 | medchemexpress.comtocris.com |

Data Table: In Vitro Binding Affinity of PD 176252 (Rat)

| Receptor Subtype (Rat) | Ki (nM) | Source |

| BB1 (NMB-R) | 0.66 | medchemexpress.com |

| BB2 (GRP-R) | 16 | medchemexpress.com |

Data Table: In Vitro Cell Proliferation Inhibition by PD 176252

| Cell Line | IC50 (µM) | Source |

| Rat C6 glioma cells | 2 | tocris.com |

| NCI-H1299 xenografts* | 5 | tocris.com |

*Note: Inhibition of xenograft proliferation in nude mice is an in vivo finding, but the IC50 value is often determined from in vitro or ex vivo analysis of tumor growth. The source specifies xenograft proliferation, which is an in vivo model, but the IC50 value is presented in a manner typical of in vitro assays.

Data Table: PD 176252 Agonist Activity at Formyl Peptide Receptors

| Receptor Subtype | EC50 (µM) in HL-60 cells | Source |

| FPR1 | 0.31 | medchemexpress.comcaymanchem.com |

| FPR2/ALX | 0.66 | medchemexpress.comcaymanchem.com |

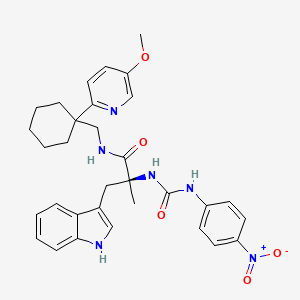

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N6O5/c1-31(18-22-19-33-27-9-5-4-8-26(22)27,37-30(40)36-23-10-12-24(13-11-23)38(41)42)29(39)35-21-32(16-6-3-7-17-32)28-15-14-25(43-2)20-34-28/h4-5,8-15,19-20,33H,3,6-7,16-18,21H2,1-2H3,(H,35,39)(H2,36,37,40)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFUWNLENRUDHR-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431389 | |

| Record name | PD 176252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204067-01-6 | |

| Record name | PD-176252 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204067016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 176252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-176252 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT21Y57650 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Target Engagement of Pd 176252

Bombesin (B8815690) Receptor Antagonism Profile

PD 176252 functions as a potent non-peptide antagonist of both the neuromedin-B preferring (BB1) and gastrin-releasing peptide-preferring (BB2) receptors. rndsystems.commedchemexpress.comadooq.com This antagonistic activity has been demonstrated across different species, including humans and rats. medchemexpress.comglpbio.comadooq.commedkoo.com

High Affinity for Human BB1 Receptor

Research indicates that PD 176252 possesses high affinity for the human BB1 receptor. Binding studies have determined Kᵢ values in the nanomolar range for this receptor subtype. For instance, Kᵢ values of 0.17 nM have been reported for human BB1 receptors. rndsystems.commedchemexpress.comglpbio.commedchemexpress.comadooq.commedkoo.comcaymanchem.com This high affinity suggests a strong interaction with the human BB1 receptor binding site.

High Affinity for Human BB2 Receptor

Similarly, PD 176252 demonstrates high affinity for the human BB2 receptor (also known as the gastrin-releasing peptide receptor, GRPR). tocris.comscbt.compnas.orgnih.gov Kᵢ values for the human BB2 receptor are also in the nanomolar range, with reported values around 1 nM. rndsystems.commedchemexpress.comglpbio.commedchemexpress.comadooq.commedkoo.comcaymanchem.com The affinity for the human BB2 receptor is slightly lower than that for the human BB1 receptor. rndsystems.commedchemexpress.comglpbio.commedchemexpress.comadooq.commedkoo.com

The binding affinities of PD 176252 for human BB1 and BB2 receptors are summarized in the table below:

| Receptor Subtype | Species | Kᵢ (nM) | Reference |

| BB1 | Human | 0.17 | rndsystems.commedchemexpress.comglpbio.commedchemexpress.comadooq.commedkoo.comcaymanchem.com |

| BB2 | Human | 1.0 | rndsystems.commedchemexpress.comglpbio.commedchemexpress.comadooq.commedkoo.comcaymanchem.com |

Studies involving cells expressing human BB1 or BB2 receptors have shown that PD 176252 inhibits responses mediated by their respective endogenous ligands, such as neuromedin-B and neuromedin-C. medchemexpress.comglpbio.comtargetmol.com For example, it inhibits acidification responses and blocks bombesin-evoked increases in intracellular calcium levels in CHO cells stably expressing human BB1 or BB2 receptors, with apparent Kᵢ (appKʙ) values in the low nanomolar range. medchemexpress.comglpbio.comtargetmol.com

Species-Specific Receptor Binding Characteristics

The binding affinity of PD 176252 for bombesin receptors exhibits species-specific differences. While it shows high affinity for both human BB1 and BB2 receptors, its affinity for rat BB1 and BB2 receptors differs. medchemexpress.comglpbio.commedchemexpress.comadooq.commedkoo.com

The Kᵢ values for rat bombesin receptors are as follows:

| Receptor Subtype | Species | Kᵢ (nM) | Reference |

| BB1 | Rat | 0.66 | medchemexpress.comglpbio.commedchemexpress.comadooq.commedkoo.com |

| BB2 | Rat | 16 | medchemexpress.comglpbio.commedchemexpress.comadooq.commedkoo.com |

These data indicate that PD 176252 has a higher affinity for human BB1 and BB2 receptors compared to rat BB1 and BB2 receptors, with the most notable difference observed at the BB2 receptor. medchemexpress.comglpbio.commedchemexpress.comadooq.commedkoo.com

Competitive Antagonism Mechanisms

PD 176252 has been demonstrated to act as a competitive antagonist at bombesin receptor subtypes. scbt.comnih.govresearchgate.net This means that it competes with endogenous agonists, such as neuromedin B and gastrin-releasing peptide, for binding to the same receptor site. scbt.com By occupying the receptor binding site, PD 176252 prevents the agonists from binding and initiating downstream signaling pathways. scbt.com The competitive nature of its antagonism has been supported by kinetic studies. nih.gov Structural studies, including crystal structures of the human GRPR (BB2) in complex with PD 176252, have provided insights into the molecular interactions underlying this competitive binding. pnas.orgnih.gov These studies reveal how PD 176252 fits into the receptor's binding pocket, blocking the access of natural peptide ligands. pnas.orgnih.gov

N-Formyl Peptide Receptor (FPR) Agonistic Activity

In addition to its antagonistic effects on bombesin receptors, PD 176252 also exhibits agonistic activity at N-Formyl peptide receptors (FPRs). rndsystems.commedchemexpress.comglpbio.commedchemexpress.comnih.govresearchgate.netnih.gov FPRs are G protein-coupled receptors involved in host defense and sensing cellular dysfunction. nih.govresearchgate.netnih.gov

FPR1 Agonism in Cellular Systems

PD 176252 functions as an agonist at human N-Formyl peptide receptor 1 (FPR1). rndsystems.commedchemexpress.comglpbio.commedchemexpress.comcaymanchem.comtargetmol.comnih.govresearchgate.netnih.govnih.gov Studies in cellular systems, such as HL-60 cells transfected with human FPRs, have shown that PD 176252 can activate these receptors. medchemexpress.comglpbio.comtargetmol.comnih.govresearchgate.netnih.gov This activation is evidenced by the induction of intracellular calcium mobilization. medchemexpress.comglpbio.comtargetmol.comnih.govresearchgate.netnih.gov

The potency of PD 176252 as an FPR1 agonist has been quantified by EC₅₀ values in cellular assays. Reported EC₅₀ values for FPR1 agonism in HL-60 cells are in the sub-micromolar range, specifically around 0.31 µM. rndsystems.commedchemexpress.comglpbio.commedchemexpress.comadooq.comcaymanchem.comtargetmol.com PD 176252 has also been identified as a mixed agonist for FPR1 and FPR2. rndsystems.commedchemexpress.comglpbio.commedchemexpress.comadooq.comcaymanchem.comtargetmol.comnih.govresearchgate.netnih.gov

The agonistic activity of PD 176252 on human FPR1 in cellular systems is summarized below:

| Receptor Subtype | Species | Assay System | Effect | EC₅₀ (µM) | Reference |

| FPR1 | Human | HL-60 cells | Calcium mobilization | 0.31 | rndsystems.commedchemexpress.comglpbio.commedchemexpress.comadooq.comcaymanchem.comtargetmol.com |

These findings highlight the dual nature of PD 176252's pharmacological activity, acting as an antagonist at bombesin receptors and an agonist at FPR1. rndsystems.commedchemexpress.comglpbio.commedchemexpress.comnih.govresearchgate.netnih.gov

FPR2 Agonism in Cellular Systems

Studies have demonstrated that PD 176252 functions as an agonist of human formyl peptide receptor 2 (FPR2) in cellular systems. medchemexpress.comadooq.com Research using HL-60 cells transfected with human FPRs has shown that PD 176252 activates calcium mobilization, a key downstream signaling event for FPR activation. medchemexpress.comclinisciences.com The half maximal effective concentration (EC50) for this calcium mobilization in HL-60 cells transfected with human FPRs was reported as 0.72 ± 0.21 μM. medchemexpress.comclinisciences.com In HL-60 cells, PD 176252 also showed agonist activity at FPR1 and FPR2 with EC50 values of 0.31 μM and 0.66 μM, respectively. medchemexpress.comadooq.com These findings indicate that PD 176252 can directly stimulate FPR2, triggering intracellular events.

Data on PD 176252's agonism at FPR2 in cellular systems includes:

| Cellular System | Target Receptor | Assay | EC50 (μM) | Reference |

| HL-60 cells transfected with hFPRs | FPRs | Ca²⁺ mobilization | 0.72 ± 0.21 | medchemexpress.comclinisciences.com |

| HL-60 cells | FPR1 | Agonism (general) | 0.31 | medchemexpress.comadooq.com |

| HL-60 cells | FPR2 | Agonism (general) | 0.66 | medchemexpress.comadooq.com |

Potential FPR3 Agonism (via analogues or broader context)

While PD 176252 is primarily characterized as an agonist for FPR1 and FPR2, studies involving its analogues and related compounds suggest a broader potential for interaction with the formyl peptide receptor family, including FPR3. Screening of PD176252/PD168368 analogues has revealed compounds that are potent mixed FPR1/FPR2/FPR3 agonists. researchgate.netnih.govnih.gov This indicates that structural modifications around the PD 176252 scaffold can confer activity at FPR3. Although direct, potent agonism of PD 176252 itself at FPR3 is not as prominently reported as its activity at FPR1/FPR2, the activity of its analogues highlights the potential for compounds within this structural class to engage FPR3. researchgate.netnih.govnih.gov FPR3 is expressed in various cell types, including macrophages, and is involved in innate immunity and inflammation. researchgate.net

Intracellular Signal Transduction Pathways Modulated by PD 176252

The engagement of its target receptors by PD 176252 leads to the modulation of several intracellular signal transduction pathways. As a GPCR ligand, PD 176252 influences downstream signaling cascades that are typically coupled to these receptors. khanacademy.orgresearchgate.net

Inhibition of Intracellular Calcium Mobilization

Although PD 176252 acts as an agonist to induce calcium mobilization via FPRs medchemexpress.comclinisciences.com, it is also a potent antagonist of bombesin receptors (BB1 and BB2). medchemexpress.comadooq.com Bombesin receptors are known to mediate increases in intracellular calcium levels. targetmol.com In Chinese hamster ovary (CHO) cells stably expressing human BB1 or BB2 receptors, PD 176252 has been shown to block bombesin-evoked increases in intracellular calcium levels. targetmol.com The apparent dissociation constants (appKB) for blocking bombesin-evoked calcium increases were 2.3 nM for human BB1 receptors and 36 nM for human BB2 receptors in CHO cells. targetmol.com This demonstrates PD 176252's capacity to inhibit calcium mobilization when acting as a BB receptor antagonist.

Data on PD 176252's inhibition of calcium mobilization via BB receptors includes:

| Cellular System | Target Receptor | Stimulus | Effect on Ca²⁺ Mobilization | appKB (nM) | Reference |

| CHO cells stably expressing human BB1 receptors | human BB1 | Bombesin | Blocked increase | 2.3 | targetmol.com |

| CHO cells stably expressing human BB2 receptors | human BB2 | Bombesin | Blocked increase | 36 | targetmol.com |

Regulation of Kinase Pathways

PD 176252 also influences key kinase pathways involved in various cellular processes, including proliferation and signaling downstream of GPCRs.

The MAPK pathway, particularly the ERK1/2 cascade, is a significant downstream effector of various growth factors and GPCRs, including gastrin-releasing peptide receptor (GRPR), which is a target of PD 176252. nih.govnih.gov Studies have shown that in lung cancer cells, GRPR stimulation leads to the activation of the MAPK pathway. nih.gov PD 176252, as a GRPR antagonist, can attenuate the activation of MAPK/ERK1/2 induced by GRPR agonists like GRP. nih.gov This suggests that PD 176252 can modulate cell signaling by interfering with GRPR-mediated activation of the MAPK pathway. nih.govnih.govnih.gov

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling cascade involved in cell growth, survival, and proliferation, often activated downstream of GPCRs. mdpi.com Research indicates that GRPR can regulate downstream targets through the activation of the PI3K/Akt pathway. mdpi.com PD 176252, acting as a GRPR antagonist, has been shown to prevent GRP-induced Akt phosphorylation. nih.gov This demonstrates that PD 176252 can modulate the PI3K/Akt pathway by inhibiting GRPR-mediated signaling. mdpi.comnih.gov

Focal Adhesion Kinase (FAK) Phosphorylation

PD 176252 has been shown to inhibit the phosphorylation of focal adhesion kinase (FAK). In NCI-H1299 lung cancer cells, PD 176252 inhibited the ability of bombesin to cause tyrosine phosphorylation of FAK nih.govoncotarget.com. This suggests that PD 176252, by blocking bombesin receptor activation, can interfere with downstream signaling that leads to FAK phosphorylation. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.

Here is a summary of the effect of PD 176252 on FAK phosphorylation:

| Cell Line | Stimulus | PD 176252 Effect | Reference |

| NCI-H1299 | Bombesin | Inhibits tyrosine phosphorylation of FAK | nih.govoncotarget.com |

| C6 glioma | Neuromedin B | PD168368 inhibited FAK phosphorylation, suggesting a similar mechanism for this compound as a BB1/BB2 antagonist | nih.gov |

Modulation of Transcription Factors (e.g., NF-κB)

The search results indicate that PD 176252 can modulate the expression of certain transcription factors. Specifically, PD 176252 antagonized the ability of bombesin to cause elevation of c-fos mRNA in NCI-H1299 cells nih.govoncotarget.com. While direct modulation of NF-κB by PD 176252 was not explicitly detailed in the provided snippets, NF-κB is a key transcription factor involved in inflammatory and proliferative responses, and its activity can be influenced by pathways downstream of GPCRs.

Attenuation of Oncogene Expression (e.g., c-fos, c-jun, KRAS, COX-2)

PD 176252 has been shown to attenuate the expression of the oncogene c-fos. It antagonized the bombesin-induced elevation of c-fos mRNA in NCI-H1299 cells nih.govoncotarget.com. This suggests that PD 176252 can interfere with the signaling pathways that lead to increased c-fos expression, an immediate-early gene often associated with cell proliferation and differentiation. rcsb.orgnih.gov

Information regarding the direct attenuation of c-jun, KRAS, or COX-2 expression specifically by PD 176252 was not found in the provided search results. However, these oncogenes are involved in various cancer-related processes, and their expression can be influenced by upstream signaling pathways.

Here is a summary of the effect of PD 176252 on c-fos mRNA levels:

| Cell Line | Stimulus | PD 176252 Effect | Reference |

| NCI-H1299 | Bombesin | Antagonized elevation of c-fos mRNA | nih.govoncotarget.com |

| C6 glioma | Neuromedin B | PD168368 inhibited c-fos mRNA elevation, suggesting a similar mechanism for this compound as a BB1/BB2 antagonist | nih.gov |

Crosstalk with Epidermal Growth Factor Receptor (EGFR) Signaling

Research indicates a crosstalk between bombesin receptor signaling, which PD 176252 targets, and Epidermal Growth Factor Receptor (EGFR) signaling. Gastrin-releasing peptide (GRP), a ligand for GRPR (BB2), can stimulate Src-dependent cleavage of EGFR proligands, leading to subsequent EGFR phosphorylation and activation of downstream pathways like MAPK aacrjournals.orgnih.gov.

PD 176252, as a GRPR antagonist, can interfere with this crosstalk. Studies in head and neck squamous cell carcinoma (HNSCC) cell lines have shown that combined blockade of GRPR using PD 176252 and EGFR using the tyrosine kinase inhibitor erlotinib (B232) significantly inhibited cell proliferation, invasion, and colony formation, and increased apoptosis aacrjournals.org. This suggests that targeting GRPR with PD 176252 can enhance the antitumor effects of EGFR inhibitors in cancers where this crosstalk is active aacrjournals.orgnih.gov. PD 176252 alone also showed cytotoxic effects against NSCLC cells nih.gov.

Here is a summary of the interaction between PD 176252 and EGFR signaling:

| Cell Line | Compound(s) Combined | Effect | Reference |

| HNSCC (UM-22B, 1483) | PD 176252 + Erlotinib | Significantly inhibited proliferation, invasion, colony formation; increased apoptosis; decreased phospho-EGFR, phospho-MAPK, phospho–c-Jun, phospho-p70S6K, phospho-p38 | aacrjournals.org |

| NSCLC (201T) | PD 176252 alone | Cytotoxic, IC50 of 8 µM | nih.gov |

| NSCLC (201T) | PD 176252 + Gefitinib | Additive cytotoxic effects | nih.gov |

Preclinical Efficacy and Biological Activities of Pd 176252

Antineoplastic Efficacy in Cancer Models

Preclinical studies have explored the potential of PD 176252 as an antineoplastic agent through its ability to inhibit the proliferation of various cancer cell lines. tocris.comtargetmol.comncats.ionih.govresearchgate.netclinisciences.com This inhibition is largely attributed to its antagonistic effects on bombesin (B8815690) receptors, which play a role in autocrine and paracrine growth stimulation in many cancers. oncotarget.comresearchgate.netnih.gov

Inhibition of Tumor Cell Proliferation (In Vitro Studies)

In vitro studies have demonstrated that PD 176252 can significantly inhibit the growth of several cancer cell lines. tocris.comtargetmol.comncats.ionih.govresearchgate.net This effect is often evaluated using assays such as the MTT colorimetric assay, which measures cell viability and proliferation. ncats.iomedchemexpress.com

PD 176252 has shown significant inhibitory effects on the proliferation of human non-small cell lung cancer (NSCLC) cell lines, including NCI-H1299 and NCI-H345. targetmol.comglpbio.comoncotarget.comncats.ionih.govclinisciences.commedchemexpress.comnih.gov Studies have reported that PD 176252 inhibits specific 125I-gastrin releasing peptide binding to NCI-H345 cells with an IC50 value of 30 nM. targetmol.comglpbio.comclinisciences.commedchemexpress.com Furthermore, PD 176252 significantly inhibits the growth of NCI-H345 and NCI-H1299 cells. targetmol.comglpbio.comncats.ioclinisciences.commedchemexpress.com The IC50 values for growth inhibition were reported as 7 μM for NCI-H345 cells and 5 μM for NCI-H1299 cells. targetmol.comglpbio.comncats.ioclinisciences.commedchemexpress.com PD176252 was found to be more potent than PD168368 at inhibiting NCI-H1299 proliferation. nih.gov Additionally, 1 μM this compound significantly inhibited lung cancer colony number in vitro. nih.gov this compound also antagonized the ability of bombesin to cause elevation of cytosolic calcium and c-fos mRNA in NCI-H1299 and NCI-H345 cells, and inhibited the tyrosine phosphorylation of focal adhesion kinase in NCI-H1299 cells. oncotarget.comnih.gov

PD 176252 has been shown to inhibit the proliferation of rat C6 glioma cells. tocris.commedkoo.comcaymanchem.combioscience.co.ukfishersci.pt The reported IC50 value for the inhibition of C6 glioma cell proliferation by PD 176252 is 2 μM. tocris.commedkoo.comcaymanchem.combioscience.co.ukfishersci.pt In studies comparing different antagonists, the order of antagonist potency to inhibit C6 proliferation was PD168368 = this compound > PD165929.

In head and neck squamous cell carcinoma (HNSCC) cell lines such as UM-22B and 1483, this compound inhibited cell growth in a dose-dependent manner. aacrjournals.org The IC50 for this compound was approximately 8 μmol/L for both cell lines tested. aacrjournals.org This is consistent with previous reports using this compound in cancer cell lines without EGFR activating mutations. aacrjournals.org this compound also decreased HNSCC cell invasion. aacrjournals.org

This compound has demonstrated anti-proliferation activity against human prostate cancer PC3 cell lines. researchgate.netresearchgate.netresearchgate.netbiorxiv.org While specific IC50 values for this compound itself in PC3 cells were not consistently provided across all sources, studies investigating this compound analogues have used PC3 cells to evaluate inhibitory effects. For example, a potent GRPR antagonist derived from this compound showed an IC50 of 4.97 μM in PC3 cells. biorxiv.org This indicates that targeting GRPR with compounds related to this compound can inhibit the proliferation of PC3 cells.

Here is a summary of reported IC50 values for PD 176252 in various cancer cell lines:

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| NCI-H1299 | Human NSCLC | 5 | targetmol.comglpbio.comncats.ioclinisciences.commedchemexpress.com |

| NCI-H345 | Human NSCLC | 7 | targetmol.comglpbio.comncats.ioclinisciences.commedchemexpress.com |

| C6 | Rat Glioma | 2 | tocris.commedkoo.comcaymanchem.combioscience.co.ukfishersci.pt |

| UM-22B | Human HNSCC | ~8 | aacrjournals.org |

| 1483 | Human HNSCC | ~8 | aacrjournals.org |

Table 1: IC50 Values of PD 176252 in Various Cancer Cell Lines (In Vitro)

| Cell Line | Cancer Type | IC50 (μM) |

| NCI-H1299 | Human NSCLC | 5 |

| NCI-H345 | Human NSCLC | 7 |

| C6 | Rat Glioma | 2 |

| UM-22B | Human HNSCC | ~8 |

| 1483 | Human HNSCC | ~8 |

Gastric Carcinoma Cell Lines (e.g., HGC-27)

PD 176252 has shown inhibitory effects on the growth of gastric cancer cell lines. Studies investigating PD 176252 analogues have used the HGC-27 gastric cancer cell line to evaluate cytotoxic activity researchgate.netnih.gov. HGC-27 is a human gastric carcinoma cell line derived from a metastatic lymph node bcrj.org.brnih.gov. While one study focused on novel analogues, it noted that the lead compound, PD 176252, can inhibit the growth of cancer cells, although its selectivity for cancer cells over normal cells was considered low researchgate.netnih.gov. Another study on a different GRPR antagonist (GRPR antagonist-1) reported cytotoxicity against HGC-27 cells with an IC50 of 3.40 μM medchemexpress.com. This antagonist also inhibited HGC-27 cell viability by altering the balance of Bcl-2 and Bax proteins, leading to apoptosis medchemexpress.com.

Hepatocellular Carcinoma Cell Lines (e.g., HepG2)

Research has explored the role of GRPR in hepatocellular carcinoma (HCC) cell lines, including HepG2. Both gastrin-releasing peptide (GRP) and its receptor (GRPR) are overexpressed in HepG2 cells nih.gov. GRP acts as a mitogen for HepG2 cells, promoting growth by activating the MAPK/ERK1/2 pathway through EGFR-independent mechanisms nih.gov. The effect of GRP on ERK1/2 activation and HepG2 cell growth was significantly attenuated by the GRPR antagonist PD 176252 nih.gov. This suggests that PD 176252 can inhibit the growth of HepG2 cells by blocking GRPR activation and downstream signaling. HepG2 cells are a widely used human liver cancer cell line amegroups.org.

Induction of Apoptosis in Cancer Cells

PD 176252 and other GRPR antagonists have been shown to induce apoptosis in various cancer cell types. In head and neck squamous cell carcinoma (HNSCC) cell lines, combined treatment with PD 176252 and an EGFR inhibitor increased the percentage of apoptotic cells aacrjournals.orgnih.gov.

Poly(ADP-ribose) Polymerase (PARP) Cleavage

Cleavage of poly(ADP-ribose) polymerase (PARP) is a marker for cellular apoptosis aacrjournals.orgfrontiersin.org. In HNSCC cells, combined targeting of GRPR with PD 176252 and EGFR with erlotinib (B232) resulted in increased expression of cleaved PARP aacrjournals.orgnih.gov. This indicates that the combination therapy, including PD 176252, promotes apoptosis through mechanisms involving PARP cleavage. PARP1 is cleaved by caspases, particularly caspase-3 and caspase-7, into fragments (89 kDa and 24 kDa) during apoptosis frontiersin.orgembopress.org.

Regulation of Apoptotic Proteins (e.g., Bcl-2, Bax)

The balance between anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) proteins is crucial in regulating apoptosis aging-us.com. While direct evidence for PD 176252's effect on Bcl-2 and Bax was not extensively found in the provided context, studies on related GRPR antagonists provide insight. For instance, a different GRPR antagonist (GRPR antagonist-1) was reported to inhibit HGC-27 cell viability by decreasing Bcl-2 levels and increasing Bax levels, thereby causing apoptosis medchemexpress.com. Another study on GRPR antagonists in glioblastoma cell lines indicated an alteration in the Bcl-2:Bax ratio, suggesting a net apoptotic gain frontiersin.orgtandfonline.com. This suggests that GRPR antagonism, which is the mechanism of action of PD 176252, can influence the expression of these apoptotic proteins.

Cell Cycle Arrest Mechanisms

Induction of cell cycle arrest is another mechanism by which anti-cancer agents inhibit tumor growth. In HNSCC cells, combined treatment with PD 176252 and erlotinib significantly induced G1 arrest and decreased the percentage of cells in the S phase aacrjournals.org. This indicates that PD 176252, particularly in combination, can regulate cell cycle progression. The study also noted that PD 176252, but not erlotinib, decreased phosphorylated Rb levels, which is consistent with its effect on G1 cell cycle arrest, as Rb regulates progression from G1 to S phase aacrjournals.org. Multiple mechanisms can contribute to cell cycle arrest, and they may act in concert to achieve specific cellular outcomes nih.gov.

In Vivo Antitumor Activity in Xenograft Models

PD 176252 has demonstrated antitumor activity in in vivo xenograft models. It has been shown to inhibit the proliferation of NCI-H1299 lung cancer xenografts in nude mice in a dose-dependent manner medchemexpress.comoncotarget.comnih.gov. In a xenograft model of HNSCC, tumors in mice treated with a combination of erlotinib and PD 176252 were significantly smaller than those treated with PD 176252 alone aacrjournals.org. However, the same study noted that PD 176252 performed relatively poorly as a single agent in vivo and was not being further developed for clinical applications aacrjournals.org.

Data Tables

Based on the available information, a detailed comparative data table for PD 176252 across all specified cell lines and in vivo models with precise IC50 or tumor reduction percentages from a single source is not feasible. However, the following table summarizes some of the reported effects:

| Study Focus | Model System | Key Finding Related to PD 176252 | Citation |

| Gastric Carcinoma Cell Lines | HGC-27 (in studies of analogues) | Used to evaluate cytotoxic activity of PD 176252 analogues; PD 176252 inhibits cancer cell growth. | researchgate.netnih.gov |

| Hepatocellular Carcinoma Cell Lines | HepG2 | Attenuated GRP-induced activation of MAPK/ERK1/2 and growth. | nih.gov |

| Induction of Apoptosis | HNSCC cell lines | Increased cleaved PARP in combination therapy. | aacrjournals.orgnih.gov |

| Cell Cycle Arrest Mechanisms | HNSCC cell lines | Induced G1 arrest and decreased S phase in combination therapy; decreased phosphorylated Rb. | aacrjournals.org |

| In Vivo Antitumor Activity | NCI-H1299 xenografts (lung cancer) | Inhibited xenograft growth in a dose-dependent manner. | medchemexpress.comoncotarget.comnih.gov |

| In Vivo Antitumor Activity | HNSCC xenografts | Tumors smaller with combination therapy vs. PD 176252 alone; PD 176252 alone performed poorly. | aacrjournals.org |

Inhibition of NCI-H1299 Xenograft Growth

Preclinical studies have demonstrated that PD 176252 can inhibit the growth of NCI-H1299 xenografts in nude mice. tocris.comoncotarget.comresearchgate.netresearchgate.net NCI-H1299 is a human non-small cell lung cancer cell line. oncotarget.com PD 176252 inhibited NCI-H1299 proliferation in vitro and considerably reduced lung cancer colony number. oncotarget.com In vivo studies showed that the antagonist dose-dependently inhibited NCI-H1299 xenograft growth. oncotarget.comresearchgate.netresearchgate.net The IC50 for PD 176252 in inhibiting NCI-H1299 cell proliferation was reported to be 5 µM. tocris.commedkoo.comncats.io

Table 1: In Vitro Inhibition of NCI-H1299 Cell Proliferation by PD 176252

| Cell Line | IC50 (µM) | Reference |

| NCI-H1299 | 5 | tocris.commedkoo.comncats.io |

| NCI-H345 | 7 | ncats.io |

PD 176252 was found to be more potent than PD168368 at inhibiting NCI-H1299 proliferation. oncotarget.comresearchgate.net this compound also inhibited the binding of GRP/bombesin to GRPR and blocked the ligand's ability to elevate cytosolic calcium levels and c-fos mRNA in lung cancer cells, including NCI-H1299. oncotarget.com It also blocked the bombesin-induced tyrosine phosphorylation of focal adhesion kinase in NCI-H1299 cells. oncotarget.com

Combination Therapeutic Strategies in Cancer

PD 176252 has been explored in combination therapies to enhance anti-tumor effects. tandfonline.comaacrjournals.orgnih.gov

Synergistic Effects with EGFR Tyrosine Kinase Inhibitors

Combined blockade of GRPR and epidermal growth factor receptor (EGFR) pathways using a GRPR antagonist like PD 176252 and an EGFR tyrosine kinase inhibitor such as erlotinib has shown synergistic effects in inhibiting head and neck squamous cell carcinoma (HNSCC). aacrjournals.orgnih.gov This combination significantly inhibited HNSCC cell proliferation, invasion, and colony formation, while not affecting immortalized mucosal epithelial cells. aacrjournals.orgnih.gov The combined inhibition also led to an increased percentage of apoptotic cells. aacrjournals.orgnih.gov The enhanced anti-tumor efficacy was associated with increased expression of cleaved poly(ADP-ribose) polymerase (PARP) and decreased levels of phospho-EGFR, phospho-MAPK, and proliferating cell nuclear antigen (PCNA). aacrjournals.orgnih.gov Further analysis revealed decreased expression of phospho-c-Jun, phospho-p70S6K, and phospho-p38 with combined targeting. aacrjournals.orgnih.gov These findings suggest that targeting GRPR can enhance the anti-tumor effects of EGFR inhibitors in head and neck cancer. aacrjournals.orgnih.gov

Table 2: Effects of Combined GRPR and EGFR Targeting on HNSCC Cells

| Treatment Combination | Effect on Proliferation | Effect on Invasion | Effect on Colony Formation | Effect on Apoptosis |

| PD 176252 + Erlotinib | Significantly Inhibited | Significantly Enhanced Inhibition | Significantly Inhibited | Increased Percentage |

Potentiation of Histone Deacetylase Inhibitor Activity

Bombesin/gastrin-releasing peptide receptor antagonists, including PD 176252, have been shown to increase the ability of histone deacetylase (HDAC) inhibitors to reduce lung cancer proliferation. tandfonline.comdntb.gov.uaresearchgate.net Specifically, the HDAC inhibitor MS-275 combined with the GRPR antagonist PD 176252 synergistically inhibited lung cancer cell growth. researchgate.net

Anxiolytic Properties and Neurobiological Effects

PD 176252 has demonstrated anxiolytic properties in preclinical models. caymanchem.comncats.iojneurosci.orgjneurosci.orgnih.govnih.govncats.io

Modulation of Anxiety-Related Behaviors in Rodents

The effects of PD 176252, a non-peptide bombesin BB1/BB2 receptor antagonist, have been assessed in rats using several ethologically relevant tests of anxiety. jneurosci.orgjneurosci.orgnih.govnih.gov Consistent with a role for bombesin-like peptides in anxiety, the antagonist showed anxiolytic effects. jneurosci.orgjneurosci.orgnih.govnih.govnih.gov

Increased Social Interaction

In the social interaction test in rats, systemic administration of PD 176252 significantly increased social interaction under aversive conditions. jneurosci.orgjneurosci.orgnih.govnih.gov Doses of 3.75 mg/kg and 7.5 mg/kg administered intraperitoneally significantly increased social interaction, with the effects of the two doses not differing significantly from each other. jneurosci.orgjneurosci.orgnih.gov Direct injection of PD 176252 into the dorsal raphé nucleus (DRN) also significantly increased social interaction scores without affecting locomotor activity. jneurosci.orgjneurosci.orgnih.govnih.gov Intra-DRN microinfusion of PD 176252 (20-500 ng) increased social interaction under aversive conditions. jneurosci.orgnih.govnih.gov

Table 3: Effects of PD 176252 on Social Interaction in Rats

| Administration Route | Dose (Systemic) | Dose (Intra-DRN) | Effect on Social Interaction | Reference |

| Intraperitoneal | 3.75 mg/kg | - | Increased | jneurosci.orgjneurosci.orgnih.gov |

| Intraperitoneal | 7.5 mg/kg | - | Increased | jneurosci.orgjneurosci.orgnih.gov |

| Intra-DRN | - | 20-500 ng | Increased | jneurosci.orgnih.govnih.gov |

Furthermore, intra-DRN microinfusion of PD 176252 suppressed the in vivo release of 5-HT in the ventral hippocampus, whereas the agonist neuromedin B (NMB)-30 promoted it. jneurosci.orgjneurosci.orgnih.govnih.gov This suggests that endogenous bombesin-like peptides at the DRN may evoke 5-HT release in the ventral hippocampus, contributing to anxiogenesis, and that this action is attenuated by bombesin receptor antagonists like PD 176252. jneurosci.orgjneurosci.orgnih.govnih.gov

Attenuation of Stress-Induced Vocalizations

PD 176252 has been shown to dose-dependently reduce the number of vocalizations emitted by guinea pig pups separated from their mothers, a model used to assess distress and anxiety nih.govjneurosci.orgaphrc.orgnih.gov. This effect was observed across a dose range of 1–30 mg/kg, administered intraperitoneally (i.p.) nih.govaphrc.orgnih.gov.

Reduction in Latency to Approach Novel Environments

In tests involving exposure to anxiogenic (unfamiliar) environments, PD 176252 reduced the latency for rats to approach and consume a palatable snack nih.govjneurosci.orgaphrc.orgresearchgate.net. This suggests that the compound can mitigate the inhibitory effects of novelty and anxiety on exploratory and consummatory behaviors nih.govresearchgate.net. A significant interaction between test condition (home vs. novel cage) and drug treatment (PD 176252 vs. vehicle) was observed for snack consumption and approach latency, indicating that PD 176252 specifically attenuated the novelty-induced changes nih.govresearchgate.net.

| Condition | Treatment | Snack Consumption (g, Mean ± SEM) | Approach Latency (s, Mean ± SEM) |

|---|---|---|---|

| Home Cage | Vehicle | No significant difference | No significant difference |

| Home Cage | PD 176252 | No significant difference | No significant difference |

| Novel Cage | Vehicle | Marked reduction | Increase |

| Novel Cage | PD 176252 | Attenuated reduction | Significantly attenuated increase |

Data derived from studies assessing snack consumption and approach latency in novel environments nih.govresearchgate.net.

Diminished Fear-Potentiated Startle Response

The fear-potentiated startle response, a measure of learned fear, is reduced by PD 176252 administration nih.govjneurosci.orgaphrc.orgnih.govnih.govjneurosci.orgresearchgate.netnih.gov. Both systemic (i.p.) and central (intracerebroventricular, i.c.v.) administration of PD 176252 attenuated this response in rats nih.govjneurosci.orgaphrc.orgresearchgate.net. Systemic doses of 5 and 10 mg/kg, and i.c.v. doses of 100–200 ng per rat, were effective in reducing or eliminating the potentiation of the startle response in the presence of a fear-related cue nih.govjneurosci.orgaphrc.orgresearchgate.net. Analysis revealed a significant interaction between treatment dose and stimulus condition (conditioned stimulus vs. neutral stimulus) on startle responsivity nih.govresearchgate.net.

| Administration Route | Dose | Effect on Fear-Potentiated Startle |

|---|---|---|

| Intraperitoneal | 5 mg/kg | Attenuated |

| Intraperitoneal | 10 mg/kg | Eliminated |

| Intracerebroventricular | 100 ng per rat | Significantly attenuated |

| Intracerebroventricular | 200 ng per rat | Completely blocked |

Summary of PD 176252 effects on fear-potentiated startle response nih.govjneurosci.orgaphrc.orgresearchgate.net.

Central Mechanisms of Anxiolysis

The anxiolytic-like effects of PD 176252 are linked to its actions within specific brain regions and its modulation of neurotransmitter systems, particularly the serotonergic system nih.govjneurosci.orgaphrc.orgnih.govjneurosci.org.

Dorsal Raphe Nucleus (DRN) Involvement

Direct administration of PD 176252 into the dorsal raphe nucleus (DRN) has been shown to increase social interaction under aversive conditions in rats, an effect indicative of anxiolysis nih.govjneurosci.orgaphrc.orgnih.govjneurosci.org. This suggests that the DRN is a key site for the anxiolytic action of PD 176252 nih.govjneurosci.orgaphrc.orgnih.govjneurosci.org. Doses ranging from 20 to 500 ng administered into the DRN were explored, with 500 ng provoking an anxiolytic effect nih.govjneurosci.org.

Alterations in Serotonin (B10506) (5-HT) Release in Limbic Regions

PD 176252 influences the release of serotonin (5-HT) in limbic regions, particularly the ventral hippocampus, which receives serotonergic projections from the DRN nih.govjneurosci.orgaphrc.orgnih.govjneurosci.org. Microinfusion of PD 176252 into the DRN suppressed the in vivo release of 5-HT in the ventral hippocampus nih.govjneurosci.orgaphrc.orgnih.govjneurosci.org. Conversely, administration of neuromedin B (NMB), a bombesin receptor agonist, into the DRN promoted 5-HT release in this region nih.govjneurosci.orgaphrc.orgnih.govjneurosci.org. These findings suggest that bombesin-like peptides in the DRN can evoke 5-HT release in the ventral hippocampus, contributing to anxiogenesis, and that PD 176252 counteracts this effect by suppressing 5-HT release nih.govjneurosci.orgaphrc.orgnih.govjneurosci.org.

| Treatment (Intra-DRN) | Effect on 5-HT Release in Ventral Hippocampus |

|---|---|

| Vehicle | Basal level |

| PD 176252 | Suppressed |

| Neuromedin B (NMB) | Promoted |

Effects of intra-DRN administration on 5-HT release in the ventral hippocampus nih.govjneurosci.orgaphrc.orgjneurosci.org.

Interactions with Serotonergic Receptor Systems

The anxiolytic effects related to the bombesin system and modulated by PD 176252 appear to involve interactions with specific serotonergic receptor subtypes nih.govjneurosci.orgaphrc.orgnih.govjneurosci.org. The suppressed social interaction induced by intra-DRN administration of NMB was attenuated by a systemically administered 5-HT2C receptor antagonist, but not by a 5-HT1A receptor antagonist nih.govjneurosci.orgaphrc.orgnih.govjneurosci.org. This suggests that the anxiogenic effects mediated by bombesin receptors in the DRN, and counteracted by PD 176252, may involve the activation of 5-HT2C receptors in downstream regions like the ventral hippocampus nih.govjneurosci.orgaphrc.orgnih.govjneurosci.org.

PD 176252 is a non-peptide chemical compound that has been investigated for various preclinical biological activities, primarily focusing on its interactions with bombesin receptors, particularly the gastrin-releasing peptide receptor (GRPR, also known as BB2) and the neuromedin B receptor (NMBR, also known as BB1), as well as formyl peptide receptors (FPRs). medchemexpress.comrndsystems.comtargetmol.comtocris.comcaymanchem.comnih.gov It is known as a potent antagonist for BB1 and BB2 receptors and, interestingly, also acts as an agonist for FPR1 and FPR2. medchemexpress.comtargetmol.comcaymanchem.comnih.gov The compound has a molecular weight of 584.67 and a molecular formula of C₃₂H₃₆N₆O₅. rndsystems.comtocris.comcaymanchem.commedkoo.com Its PubChem Compound ID (CID) is 9829828. tocris.comnih.govfishersci.ptinvivochem.cnuni-freiburg.de

Immunomodulatory Effects (as FPR Agonist) Beyond its antagonistic activity at bombesin receptors, PD 176252 is also known to act as an agonist for human formyl peptide receptor 1 (FPR1) and formyl peptide receptor 2 (FPR2/ALX).medchemexpress.comtargetmol.comcaymanchem.comnih.govresearchgate.netThis dual activity suggests potential immunomodulatory effects. FPRs are G protein-coupled receptors expressed on various immune cells, including phagocytes, and are involved in mediating inflammatory and immune responses.nih.govresearchgate.netStudies have shown that PD 176252 can activate calcium mobilization in cells expressing human FPRs, such as HL-60 cells.medchemexpress.comtargetmol.comcaymanchem.com

Chemoattractant Properties for Immune Cells

Studies have demonstrated that PD 176252 acts as a potent chemoattractant for certain immune cells, specifically murine and human neutrophils nih.govnih.govresearchgate.net. This chemoattactic activity is linked to its function as an agonist of formyl peptide receptors (FPRs), including FPR1 and FPR2 nih.govnih.gov. FPRs are G protein-coupled receptors involved in host defense and sensing cellular dysfunction, and their activation can lead to the migration of phagocytes like neutrophils nih.govresearchgate.net.

Research screening various ligands of unrelated GPCRs for their ability to induce intracellular Ca²⁺ mobilization in human neutrophils and HL-60 cells transfected with human FPR1, FPR2, or FPR3 identified PD 176252 as a potent mixed FPR1/FPR2 agonist nih.govresearchgate.net. This agonist activity on FPRs underlies its ability to chemoattract neutrophils nih.govnih.govresearchgate.net. Quantitative data on the chemotactic responses, such as dose-response curves, have been reported, showing bell-shaped curves typical of chemoattractant responses in human neutrophils researchgate.net.

Activation of Reactive Oxygen Species (ROS) Production

In addition to its chemoattractant properties, PD 176252 has been shown to activate the production of reactive oxygen species (ROS) in human neutrophils nih.govnih.govresearchgate.net. ROS production is a critical component of the neutrophil's defense mechanism, involved in killing pathogens and modulating immune responses. The activation of ROS production by PD 176252 is also associated with its agonist activity at formyl peptide receptors nih.govnih.govresearchgate.net.

Studies evaluating the ability of FPR agonists to activate ROS production in human neutrophils have shown that compounds like PD 176252 can stimulate ROS generation nih.govresearchgate.netresearchgate.net. While some comparisons classified this compound as having lower efficacy in stimulating ROS production compared to other tested compounds in a specific context researchgate.net, multiple studies confirm its ability to activate ROS production in human neutrophils as a consequence of FPR activation nih.govnih.govresearchgate.net. The kinetic curves of ROS production induced by such FPR agonists have been observed to be similar to those induced by known chemoattractant peptides, although potentially with a lower amplitude depending on the specific compound and concentration researchgate.net.

Here is a summary of some key findings regarding PD 176252's interaction with FPRs and its effects:

| Activity | Target Receptor(s) | EC₅₀ / Kᵢ Value (Human) | Cell Type / Model | Source |

| BB1 Receptor Antagonist | BB1 (NMB-R) | Kᵢ = 0.17 nM | Human receptors | tocris.commedkoo.commedchemexpress.com |

| BB2 Receptor Antagonist | BB2 (GRP-R) | Kᵢ = 1.0 nM | Human receptors | tocris.commedkoo.commedchemexpress.com |

| FPR1/FPR2 Agonist | FPR1, FPR2 | Nanomolar EC₅₀ (FPR2) | HL-60 cells transfected with human FPRs, Human neutrophils | nih.govnih.govresearchgate.netmedchemexpress.com |

| Ca²⁺ Mobilization Activation | FPRs | EC₅₀ = 0.72 ± 0.21 μM | HL-60 cells transfected with human FPRs | medchemexpress.com |

| Chemoattraction | FPRs | Not specified quantitatively in snippets | Murine and human neutrophils | nih.govnih.govresearchgate.netresearchgate.net |

| Reactive Oxygen Species (ROS) Production | FPRs | Not specified quantitatively in snippets | Human neutrophils | nih.govnih.govresearchgate.netresearchgate.net |

Note: EC₅₀ and Kᵢ values can vary depending on the specific assay conditions and cell types used.

Structure Activity Relationships and Molecular Design

Elucidation of Key Pharmacophoric Features for Bombesin (B8815690) Receptor Binding

Pharmacophoric features represent the essential steric and electronic properties of a molecule that are necessary to ensure optimal interactions with a specific biological target. For PD 176252 and its analogues, identifying these features is key to understanding their binding to bombesin receptors. mdpi.comupc.edu

Structural Determinants for BB1 Receptor Selectivity

While PD 176252 binds to both BB1 and BB2 receptors, subtle structural differences between the compound and closely related analogues, such as PD168368, contribute to their distinct selectivity profiles. PD168368 shows a much higher selectivity for BB1 over BB2 compared to PD 176252. mdpi.com Molecular modeling studies, combined with mutagenesis data, have been used to analyze the binding modes of these antagonists to the BB1 receptor and identify key residues involved in the interaction. mdpi.comresearchgate.net For instance, Tyr220 in the BB1 receptor (corresponding to Phe218 in BB2R) has been suggested as a critical residue explaining the differential behavior of PD168368. mdpi.com A three-point pharmacophore model involving a point exclusive to the BB1 receptor has been proposed based on the interaction of PD176252 with a modeled BB1 receptor. mdpi.com

Structural Determinants for BB2 Receptor Binding Affinity

PD 176252 was initially reported as the first high-affinity non-peptide BB2 receptor antagonist. nih.gov Studies have investigated the structural determinants responsible for its binding affinity to the BB2 receptor. Molecular docking studies of PD 176252 with the BB2 receptor have revealed potential anchoring points and interactions. upc.edu The nitro group of the p-nitrophenyl moiety has been suggested to interact with residues such as Arg287, Arg308, and Ser126 in the BB2 receptor. upc.edu The indole (B1671886) moiety of PD 176252 may engage in quadrupole-quadrupole interactions with residues like Pro198, Tyr101, and Phe178, and the indole amine nitrogen might form a hydrogen bond with the backbone carbonyl of Phe178. upc.edu Compared to PD168368, the presence of an extra methoxyl group in the pyridine (B92270) moiety of PD 176252 contributes to an order of magnitude improved affinity for the BB2 receptor, likely due to an additional favorable interaction. mdpi.com The methoxyl group has been shown to form a hydrogen bond with Arg308 in the BB2 receptor. pnas.org The (S)-enantiomer of this compound analogues generally exhibits higher binding affinity to the BB2 receptor than the (R)-enantiomer. researchgate.net

Role of Specific Functional Groups in Receptor Interactions

Specific functional groups within the structure of PD 176252 play crucial roles in its interaction with bombesin receptors. The p-nitrophenyl moiety, the indole ring, and the methoxylpyridine group have been identified as important for binding. upc.edupnas.org The nitro group acts as a proton acceptor, participating in hydrogen bonds with residues in the binding site. upc.edu The indole ring contributes through interactions such as hydrogen bonding and potentially quadrupole-quadrupole interactions. upc.edupnas.org The methoxyl group on the pyridine ring is particularly important for BB2 receptor affinity through hydrogen bonding. mdpi.compnas.org The chiral center also influences the binding affinity, with the (S)-configuration being preferred for higher affinity to the BB2 receptor. researchgate.net

Here is a table summarizing the binding affinities of PD 176252 and a related analogue:

| Compound | Human BB1 Ki (nM) | Human BB2 Ki (nM) | Rat BB1 Ki (nM) | Rat BB2 Ki (nM) |

| PD 176252 | 0.17 medchemexpress.com | 1.0 medchemexpress.com | 0.66 medchemexpress.com | 16 medchemexpress.com |

| PD 168368 | 0.5 mdpi.com | 1700 mdpi.com | Not specified | Not specified |

Design and Synthesis of PD 176252 Analogues

The structure of PD 176252 has served as a template for the design and synthesis of numerous analogues with the aim of improving potency, selectivity, and exploring new therapeutic applications. mdpi.comcaymanchem.comtocris.comnih.govresearchgate.net

Development of Analogues with Enhanced Potency and Selectivity

Efforts have been directed towards synthesizing PD 176252 analogues with enhanced affinity and selectivity for specific bombesin receptor subtypes. Modifications to different parts of the PD 176252 structure have been explored. For instance, structural modifications have led to the identification of fluorinated analogues with high affinity and antagonistic properties for the BB2 receptor, which are being investigated as potential radiotracers for PET imaging in cancer. nih.gov Novel oxadiazole analogues of PD 176252 have also been designed and synthesized as potential BB2 receptor inhibitors. Structure-activity relationship studies on PD 176252 derivatives have aimed to discover novel BB2 receptor antagonists with potent anticancer activity. researchgate.netresearchgate.netdntb.gov.ua Some analogues have shown better anti-proliferation activity against various cancer cell lines compared to PD 176252. nih.govresearchgate.net

Exploration of Dual-Targeting Analogues (e.g., Anti-cancer and Anti-itch)

Given the role of bombesin receptors, particularly BB2, in both cancer and chronic pruritus (itch), researchers have explored the development of PD 176252 analogues with potential dual anti-cancer and anti-itch activity. nih.govresearchgate.netresearchgate.net Gastrin-releasing peptide receptor (BB2) plays a critical role in both conditions, making its antagonists promising candidates for dual therapy. nih.govresearchgate.net A series of PD 176252 analogues have been designed and synthesized specifically for evaluating their anti-cancer and anti-itch properties. nih.govresearchgate.netresearchgate.net Studies have shown that some of these analogues exhibit potent anti-cancer activity against various human cancer cell lines and also significantly inhibit scratching behavior in animal models of itch. nih.govresearchgate.net For example, one analogue, compound 3i, demonstrated potent anti-cancer activity against lung, breast, and liver cancer cell lines and showed better anti-itch activity compared to PD 176252 in certain evaluations. nih.govresearchgate.net The development of such dual-targeting agents represents a potential strategy for addressing both cancer progression and associated symptoms like pruritus. nih.govresearchgate.net

Here is a table showing the anti-cancer activity of PD 176252 and an analogue:

| Compound | Lung Cancer Cell Line IC50 (µM) | Breast Cancer Cell Line IC50 (µM) | Liver Cancer Cell Line IC50 (µM) |

| PD 176252 | Not specified | Not specified | Not specified |

| Compound 3i | 10.5 nih.govresearchgate.net | 11.6 nih.govresearchgate.net | 12.8 nih.govresearchgate.net |

Optimization for Reduced Cytotoxicity to Normal Cells

PD 176252 has shown cytotoxicity, which has limited its application as a drug nih.gov. Research has focused on modifying the structure of PD 176252 to synthesize analogues with reduced toxicity to normal cells while retaining or enhancing desired activity nih.govresearchgate.net. For instance, modifications to the left part of the PD 176252 structure, such as replacement with phenylacetic acid derivatives, have been investigated to improve water solubility and reduce cytotoxicity nih.gov. Studies have shown that certain analogues of PD 176252 were almost non-toxic to normal human renal proximal tubular cells (HK2 cells), unlike the parent compound nih.gov. This suggests that specific structural changes can lead to a better safety profile concerning normal cell viability nih.gov.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling techniques have played a significant role in understanding the interaction of PD 176252 with its target receptors and in the design of novel analogues nih.govupc.eduresearchgate.netresearchgate.nettegakari.netmedcraveonline.comnih.gov. These methods provide insights into the molecular features critical for binding and activity, guiding the rational design process upc.eduresearchgate.net.

Homology modeling is a computational technique used to build a 3D model of a protein (the target) based on the known experimental structure of a related protein (the template) upc.edunih.gov. This approach has been applied to construct atomistic models of different bombesin receptor subtypes, including BB1 and BB2, which are targets of PD 176252 upc.edumdpi.comnih.gov. Given the lack of experimental 3D structures for many GPCRs, including bombesin receptors, homology modeling provides a valuable tool for structural studies upc.edu. The rat neurotensin (B549771) receptor (NTS1) has been used as a template for constructing models of the human BB1 receptor due to its phylogenetic relationship and known crystal structure upc.edunih.gov. These models serve as a basis for further computational studies, such as docking and molecular dynamics simulations upc.edunih.gov.